molecular formula C9H10BrNO6S B7567191 2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid

2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid

Cat. No. B7567191
M. Wt: 340.15 g/mol
InChI Key: QYMAMDYWDGHUMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid, also known as BMS-777607, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the protein tyrosine kinase (PTK) c-Met, which is involved in various cellular processes such as cell proliferation, migration, and survival.

Scientific Research Applications

2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of c-Met by 2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid has been shown to reduce tumor growth and metastasis in various preclinical models of cancer, including lung, breast, and liver cancer. Moreover, 2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid has also been investigated for its potential in treating inflammatory diseases, such as rheumatoid arthritis and psoriasis.

Mechanism of Action

2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid inhibits c-Met by binding to the kinase domain of the protein, thereby preventing its activation and downstream signaling. This leads to the inhibition of various cellular processes, such as cell proliferation, migration, and survival. In addition, 2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid has also been shown to inhibit other tyrosine kinases, such as Ron and Flt3, which are involved in cancer progression and metastasis.
Biochemical and Physiological Effects
2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid has been shown to have a broad range of biochemical and physiological effects. In cancer cells, 2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid inhibits cell proliferation and induces apoptosis, thereby reducing tumor growth and metastasis. Moreover, 2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid has also been shown to reduce angiogenesis, which is the process by which tumors form new blood vessels to support their growth. In addition, 2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid has been shown to reduce inflammation in preclinical models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid in lab experiments is its specificity for c-Met and other tyrosine kinases. This allows for the selective inhibition of these proteins without affecting other cellular processes. Moreover, 2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid has been shown to have good pharmacokinetic properties, such as good oral bioavailability and a long half-life. However, one of the limitations of using 2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid in lab experiments is its relatively high cost, which may limit its widespread use in research.

Future Directions

There are several future directions for research on 2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid. One area of interest is the development of combination therapies that target multiple pathways involved in cancer progression and metastasis. Moreover, further studies are needed to investigate the potential of 2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid in treating other diseases, such as inflammatory bowel disease and multiple sclerosis. In addition, the development of more potent and selective inhibitors of c-Met and other tyrosine kinases may lead to the development of more effective therapies for cancer and other diseases.
Conclusion
In conclusion, 2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. The inhibition of c-Met by 2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid has been shown to reduce tumor growth and metastasis in various preclinical models of cancer, and has also been investigated for its potential in treating inflammatory diseases. Further research is needed to fully understand the potential of 2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid in treating these diseases, and to develop more effective therapies for cancer and other diseases.

Synthesis Methods

The synthesis of 2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid involves a series of steps, starting from the reaction between 3-bromo-4-methoxyaniline and p-toluenesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with ethyl chloroacetate to produce the ethyl ester derivative. The final step involves the hydrolysis of the ester to yield the desired compound, 2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid.

properties

IUPAC Name

2-[(3-bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO6S/c1-16-8-3-2-6(4-7(8)10)18(14,15)11-17-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMAMDYWDGHUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NOCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.